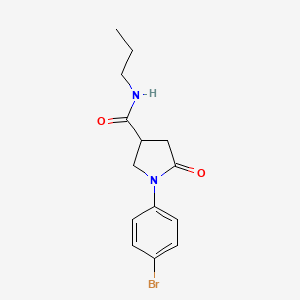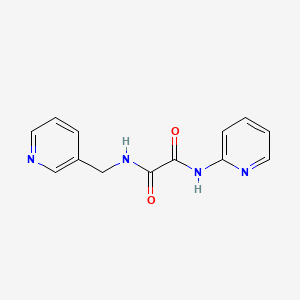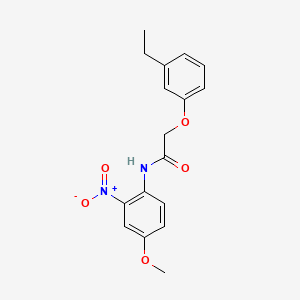
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 2019 and is considered a novel psychoactive substance. Brorphine has gained attention in the scientific community due to its potential use in pain management and as a research tool in the field of opioid pharmacology.
Mechanism of Action
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is a G protein-coupled receptor located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and other effects such as euphoria and sedation. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some affinity for the delta-opioid receptor, which could contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have some affinity for the kappa-opioid receptor, which is involved in the regulation of mood and stress response. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some activity at the serotonin and dopamine receptors, which could contribute to its potential use as a research tool in the field of opioid pharmacology.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. It also has a slower onset of action and longer duration of effect than traditional opioid analgesics, which could make it useful for studying the long-term effects of opioid exposure.
However, there are also some limitations to using 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide in lab experiments. It is a novel psychoactive substance, which means that there is limited information available on its safety and toxicity. It is also a controlled substance, which could make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is its potential use in pain management. Further studies could investigate the safety and efficacy of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide compared to traditional opioid analgesics. Another area of interest is its potential use as a research tool in the field of opioid pharmacology. Research could investigate the effects of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide on different opioid receptors and its potential interactions with other neurotransmitter systems. Finally, future studies could investigate the safety and toxicity of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide to better understand its potential risks and benefits.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide involves the reaction of 4-bromoacetophenone with propylamine, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. This synthesis method has been described in detail in a scientific publication by researchers at the University of California, Berkeley.
Scientific Research Applications
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been studied for its potential use in pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. In a study published in the Journal of Medicinal Chemistry, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide was found to have a potency similar to that of morphine in activating the mu-opioid receptor. However, it was also found to have a slower onset of action and longer duration of effect, which could make it a useful alternative to traditional opioid analgesics.
properties
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVANIMWSLLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)

![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)


![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)